25R-Inokosterone

Beschreibung

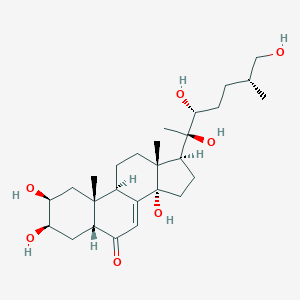

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNVCUBPURTQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30915350 | |

| Record name | 2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15130-85-5, 23261-09-8, 88980-54-5, 94720-16-8 | |

| Record name | Inokosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15130-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-7-en-6-one, 2,3,14,20,22,26-hexahydroxy-, (2β,3β,5β,22R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23261-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inokosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

25R-Inokosterone: A Technical Guide to its Biological Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone is a naturally occurring phytoecdysteroid isolated from plants such as Achyranthis Radix. As a member of the ecdysteroid class of hormones, it plays a role in insect molting and metamorphosis. In recent years, this compound and its isomers have garnered significant interest for their potential therapeutic applications in mammals. Research has highlighted its involvement in diverse biological processes, including anti-aging, antioxidant, and immunomodulatory activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its chemical properties, biological functions, and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to serve as a valuable resource for ongoing and future research and development efforts.

Chemical and Physical Properties

This compound is a polyhydroxylated steroidal ketone. Its chemical structure is characterized by a cholestane (B1235564) skeleton with multiple hydroxyl groups, which contribute to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₄O₇ | PubChem |

| Molecular Weight | 480.6 g/mol | PubChem |

| CAS Number | 19682-38-3 | PubChem |

| Stereoisomer | 25R | N/A |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its anti-aging and antioxidant properties. It has also been identified as a potential modulator of the estrogen receptor, suggesting a role in inflammatory conditions.

Anti-aging and Antioxidant Effects

Inokosterone has been shown to extend the lifespan of yeast and mammalian cells.[1][2] This effect is primarily attributed to its ability to mitigate oxidative stress.

Quantitative Data on Anti-aging and Antioxidant Effects:

| Assay | Organism/Cell Line | Concentration of Inokosterone | Result |

| Chronological Lifespan Assay | PC12 Cells | 0.003 µM | Significant increase in survival rate (p < 0.05) |

| Chronological Lifespan Assay | PC12 Cells | 0.01 µM | Significant increase in survival rate (p < 0.01) |

| Reactive Oxygen Species (ROS) Levels | Yeast | 1 µM (after 24h) | Significant decrease in ROS from 94.36 ± 6.63 to 58.54 ± 6.31 (p < 0.01) |

| Reactive Oxygen Species (ROS) Levels | Yeast | 1 µM (after 48h) | Significant decrease in ROS from 173.12 ± 3.56 to 108.06 ± 7.79 (p < 0.01) |

| Malondialdehyde (MDA) Levels | Yeast | 0.3 µM (after 24h) | Decrease in MDA from 0.80 ± 0.04 to 0.61 ± 0.05 (p < 0.05) |

| Malondialdehyde (MDA) Levels | Yeast | 3 µM (after 24h) | Decrease in MDA from 0.80 ± 0.04 to 0.55 ± 0.03 (p < 0.01) |

The underlying mechanism for these effects involves the upregulation of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD1), and the induction of autophagy and mitophagy.[1] Studies in yeast have shown that the anti-aging activity of inokosterone is dependent on the presence of genes related to antioxidant defense (e.g., SOD1, SOD2) and autophagy (ATG2, ATG32).[1][2]

Signaling Pathway: Inokosterone-Mediated Antioxidant Response

Caption: Inokosterone induces SOD1 gene expression, leading to increased antioxidant enzyme activity and reduced oxidative stress, ultimately extending cellular lifespan.

Interaction with Estrogen Receptor

Molecular docking studies have suggested that inokosterone is a potential ligand for estrogen receptor 1 (ESR1). This interaction is of particular interest in the context of rheumatoid arthritis, where ESR1 expression is significantly increased. However, it is important to note that direct quantitative binding affinity data, such as IC50 or Ki values, for this compound with ESR1 are not yet available in the public domain. Further experimental validation is required to confirm the nature and strength of this interaction.

Mitophagy Induction

Inokosterone has been observed to increase macroautophagy and mitophagy in yeast.[1] This process of selectively removing damaged mitochondria is crucial for maintaining cellular health and is linked to its anti-aging effects. The regulation of autophagy in yeast involves a complex interplay of Atg proteins. While the precise mechanism of how inokosterone initiates this process is still under investigation, it is known to be dependent on key autophagy-related genes.

Signaling Pathway: Inokosterone and Mitophagy Regulation in Yeast

Caption: Inokosterone is proposed to regulate the expression or activity of ATG genes, leading to the induction of mitophagy and enhanced cellular health.

Experimental Protocols

Isolation of this compound from Achyranthes bidentata

A common method for the isolation of this compound involves chromatographic separation from the roots of Achyranthes bidentata.

Workflow: Isolation of this compound

Caption: A general workflow for the isolation and purification of this compound from its natural source.

Yeast Lifespan Assays

The anti-aging effects of this compound can be assessed using replicative and chronological lifespan assays in yeast (Saccharomyces cerevisiae).

Methodology for Replicative Lifespan Assay:

-

Strain Preparation: Use a suitable yeast strain (e.g., K6001).

-

Culture Conditions: Grow yeast cells on YPD agar (B569324) plates.

-

Treatment: Prepare YPD plates containing various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Micromanipulation: Isolate virgin daughter cells using a micromanipulator.

-

Replicative Lifespan Determination: Count the number of daughter cells produced by each mother cell before senescence.

-

Data Analysis: Compare the mean and maximum lifespans of treated and control groups.

Antioxidant Enzyme Activity Assays

The activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) can be measured spectrophotometrically.

Protocol for Superoxide Dismutase (SOD) Activity Assay (NBT method):

-

Sample Preparation: Prepare cell lysates from yeast cultures treated with this compound.

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer, EDTA, NBT, xanthine (B1682287), and the cell lysate.

-

Initiation: Start the reaction by adding xanthine oxidase. This generates superoxide radicals which reduce NBT to formazan.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm). SOD in the sample will inhibit the reduction of NBT.

-

Calculation: Calculate the percentage of inhibition of NBT reduction to determine SOD activity. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Protocol for Catalase (CAT) Activity Assay:

-

Sample Preparation: Prepare cell lysates as described for the SOD assay.

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer and the cell lysate.

-

Initiation: Add a known concentration of hydrogen peroxide (H₂O₂) to initiate the reaction.

-

Measurement: Monitor the decrease in absorbance at 240 nm as H₂O₂ is decomposed by catalase.

-

Calculation: Calculate CAT activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.

Synthesis of this compound

Future Directions

The existing body of research on this compound provides a strong foundation for its potential as a therapeutic agent. However, several key areas require further investigation:

-

Quantitative Biology: There is a critical need for quantitative data on the binding affinity of this compound to the estrogen receptor and other potential protein targets. Dose-response studies in various cell lines and animal models are also essential to establish its efficacy and therapeutic window.

-

Mechanism of Action: While the roles of antioxidant and autophagic pathways have been highlighted, the upstream signaling events initiated by this compound remain to be fully elucidated. Investigating its effects on gene expression and protein phosphorylation will provide a more detailed understanding of its mechanism.

-

Synthesis and Analogs: The development of an efficient and scalable synthesis route for this compound is crucial for its further development. Furthermore, the synthesis and evaluation of structural analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Preclinical and Clinical Studies: Rigorous preclinical studies in animal models of aging-related diseases and inflammatory conditions are necessary to validate the therapeutic potential of this compound. Successful preclinical findings would pave the way for future clinical trials in humans.

Conclusion

This compound is a promising natural product with demonstrated anti-aging and antioxidant properties. Its potential interaction with the estrogen receptor opens up additional avenues for therapeutic exploration. This technical guide has summarized the current knowledge on this compound, providing a framework for researchers and drug development professionals. Further in-depth studies are warranted to fully unlock the therapeutic potential of this compound and its derivatives.

References

- 1. Inokosterone from Gentiana rigescens Franch Extends the Longevity of Yeast and Mammalian Cells via Antioxidative Stress and Mitophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inokosterone from Gentiana rigescens Franch Extends the Longevity of Yeast and Mammalian Cells via Antioxidative Stress and Mitophagy Induction | MDPI [mdpi.com]

- 3. Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One - PMC [pmc.ncbi.nlm.nih.gov]

25R-Inokosterone discovery and origin

An In-Depth Technical Guide to 25R-Inokosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a phytoecdysteroid, a class of natural compounds with a steroidal scaffold, found in certain medicinal plants. As a stereoisomer of inokosterone, its specific three-dimensional structure is critical to its chemical properties and potential biological activity. This document provides a comprehensive overview of the discovery, origin, and known technical data related to this compound. It includes detailed experimental methodologies for its isolation and analysis, summarizes key physicochemical and biological data, and visualizes the presumed signaling pathway and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic or industrial potential of this specific phytoecdysteroid isomer.

Discovery and Origin

This compound is a naturally occurring stereoisomer of inokosterone. Its discovery is intrinsically linked to the phytochemical investigation of traditional medicinal plants.

Initial Isolation and Structural Elucidation

The first definitive isolation and structural identification of this compound, along with its C-25 epimer (25S-inokosterone), was reported in 2004 by a team at the School of Pharmaceutical Sciences, Peking University.[1][2] The researchers successfully separated the epimers from the roots of Achyranthes bidentata Blume, a plant used in traditional Chinese medicine.[1][2] This seminal work marked the first time the absolute configurations of these C-25 isomers were elucidated from this plant source.[1][2] Furthermore, the study provided the first report of the 13C-NMR spectral data for both 25R- and 25S-inokosterone, which was crucial for their unambiguous identification.[1][2]

Natural Source

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its detection, purification, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₄O₇ | [4][5] |

| Molecular Weight | 480.6 g/mol | [4][5] |

| Exact Mass | 480.30870374 Da | [4][5] |

| IUPAC Name | (10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | [4] |

| CAS Number | 19682-38-3 | [4] |

| XLogP3 | 0.6 | [4][5] |

| Hydrogen Bond Donors | 6 | [4][5] |

| Hydrogen Bond Acceptors | 7 | [4][5] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. The following sections describe the protocols for the isolation, separation, and analysis of this compound from its natural source.

Isolation and Purification from Achyranthes bidentata

While the original 2004 paper by Zhu et al. does not provide exhaustive detail in its abstract, a standard phytochemical workflow for isolating ecdysteroids can be constructed. This multi-step process involves extraction followed by sequential chromatographic purification.[1][2]

Protocol:

-

Preparation of Plant Material:

-

Obtain dried roots of Achyranthes bidentata.

-

Grind the roots into a coarse powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Perform exhaustive extraction of the powdered root material using a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature or under reflux.

-

Combine the solvent extracts and evaporate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate). Ecdysteroids are expected to concentrate in the more polar fractions like ethyl acetate (B1210297) and n-butanol.

-

-

Column Chromatography (Initial Separation):

-

Subject the ecdysteroid-rich fraction (e.g., ethyl acetate fraction) to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient solvent system, typically a mixture of chloroform and methanol (e.g., CHCl₃-MeOH, 95:5 to 60:40 v/v), to separate compounds based on polarity.

-

Collect fractions and monitor using Thin Layer Chromatography (TLC) with a suitable stain (e.g., vanillin-sulfuric acid) to pool fractions containing ecdysteroids.

-

-

Preparative HPLC (Final Purification):

-

Further purify the pooled fractions containing the inokosterone isomers using preparative High-Performance Liquid Chromatography (HPLC).

-

Utilize a C18 reversed-phase column.

-

Elute with an isocratic or gradient system of acetonitrile (B52724) (ACN) and water.

-

Collect the peaks corresponding to this compound and its epimer, 25S-Inokosterone, for structural analysis.

-

Analytical Method: HPLC-UV for Quantification

A validated HPLC-UV method has been developed for the simultaneous quantification of ecdysterone, this compound, and 25S-inokosterone in Achyranthes Radix.

Protocol:

-

Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

-

Column: YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 μm).

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 245 nm.

-

Linearity Range: 0.025–2.5 μM (R² > 0.99).

-

Limit of Detection (LOD): 2.4 fmol.

Caption: Diagram 1: Isolation and Analysis Workflow for this compound.

Biological Activity and Signaling Pathway

Direct research on the specific biological activities of this compound is limited in publicly available literature. However, inferences can be drawn from related compounds and the general mechanism of action for phytoecdysteroids.

Presumed Mechanism of Action: Ecdysone (B1671078) Receptor Signaling

Phytoecdysteroids are known to exert their effects in arthropods by mimicking the molting hormone 20-hydroxyecdysone. They bind to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect ortholog of the retinoid X receptor (RXR).[6][7] This ligand-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This cascade ultimately governs molting and development.[7] It is presumed that this compound, as a phytoecdysteroid, follows this signaling pathway. The stereochemistry at the C-25 position likely influences the binding affinity and efficacy at the EcR-USP complex, a common phenomenon in steroid-receptor interactions.[3][8]

Caption: Diagram 2: Presumed Ecdysteroid Signaling Pathway.

Cytotoxicity of a Related (25R)-Steroid

While data for this compound is unavailable, a 2023 study on the semi-synthesis and biological evaluation of a related compound, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one , provides insight into the potential bioactivity of (25R)-isomers.[4] This compound demonstrated dose-dependent cytotoxic activity against several human cancer cell lines, suggesting that the 25R configuration is compatible with biological activity.

| Cell Line | Cancer Type | IC₅₀ (μM) |

| 5637 (HTB-9) | Bladder Cancer | 4.8 |

| HepG2 | Hepatic Cancer | 15.5 |

| K-562 | Leukemia | > 20 |

Table adapted from data on a structurally related (25R)-steroid, not this compound itself.[4]

The study noted that this compound induced both early and late-stage apoptosis in cancer cells, highlighting a potential mechanism for its anti-proliferative effects.[4]

Conclusion and Future Directions

This compound is a well-defined phytoecdysteroid first isolated from the roots of Achyranthes bidentata.[1][2] While robust analytical methods for its detection and quantification exist, there is a notable gap in the scientific literature regarding its specific biological functions. The stereochemistry at the C-25 position is a critical determinant of molecular shape and is expected to significantly influence its interaction with biological targets like the ecdysone receptor.

Future research should focus on the following areas:

-

Comparative Biological Assays: Performing head-to-head studies comparing the biological activity (e.g., receptor binding affinity, transcriptional activation, anti-inflammatory, or anabolic effects) of this compound against its 25S epimer and other common phytoecdysteroids like 20-hydroxyecdysone.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and stability in biological systems.

-

Total Synthesis: Developing a stereoselective total synthesis route for this compound to enable the production of larger quantities for extensive biological testing, independent of natural source availability.

Addressing these research gaps will be crucial in determining whether this compound possesses unique therapeutic or commercial potential distinct from other members of the ecdysteroid family.

References

- 1. researchgate.net [researchgate.net]

- 2. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C27H44O7 | CID 127256190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 7. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating 25R-Inokosterone from Achyranthes bidentata: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating 25R-Inokosterone, a phytoecdysteroid with significant therapeutic potential, from the roots of Achyranthes bidentata. This document details the necessary experimental protocols, presents quantitative data for comparison, and visualizes the intricate workflows and relevant biological pathways to facilitate further research and drug development.

Introduction

Achyranthes bidentata, a perennial herb native to East Asia, is a staple in traditional medicine, revered for its diverse pharmacological properties. The roots of this plant are a rich source of bioactive compounds, most notably phytoecdysteroids. Among these, this compound and its epimer, 25S-Inokosterone, have garnered considerable attention for their potential therapeutic applications. This guide focuses on the intricate process of isolating and purifying this compound, providing a technical roadmap for researchers in natural product chemistry and drug discovery.

Extraction of Crude Phytoecdysteroids

The initial step in the isolation of this compound involves the extraction of crude phytoecdysteroids from the dried roots of Achyranthes bidentata. A widely employed and effective method is solvent extraction using an ethanol-water mixture.

Experimental Protocol: Ethanol-Water Extraction

-

Plant Material Preparation:

-

Obtain dried roots of Achyranthes bidentata.

-

Grind the roots into a coarse powder to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

Immerse the powdered root material in 95% ethanol (B145695) (EtOH). A common ratio is 1:10 (w/v) of plant material to solvent.

-

Perform the extraction at room temperature with continuous stirring for 24-48 hours. This process is typically repeated three times to ensure maximum yield.

-

-

Concentration:

-

Combine the ethanol extracts from all repetitions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

-

Fractionation:

-

The resulting aqueous concentrate is then subjected to liquid-liquid partitioning.

-

Sequentially partition the aqueous extract with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. The phytoecdysteroid-rich fraction is typically found in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification of this compound

The crude extract, rich in a mixture of phytoecdysteroids and other secondary metabolites, requires further purification through various chromatographic techniques to isolate this compound.

Column Chromatography

Protocol:

-

Stationary Phase: Silica gel (200-300 mesh) is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system of chloroform-methanol (CHCl₃-MeOH) is employed. The gradient is typically started with a low polarity mixture (e.g., 95:5 CHCl₃-MeOH) and gradually increased in polarity (e.g., to 60:40 CHCl₃-MeOH).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective technique for separating the epimers this compound and 25S-Inokosterone.

Protocol:

-

Solvent System: A two-phase solvent system is selected. A common system is composed of methyl tert-butyl ether/n-butanol/acetonitrile (B52724)/water (4:2:3:8, v/v/v/v).

-

Operation: The crude fraction is dissolved in the solvent system and introduced into the HSCCC instrument. The separation is achieved based on the differential partitioning of the compounds between the two liquid phases.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification step often involves preparative HPLC to obtain high-purity this compound.

Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water containing a small percentage of formic acid (e.g., 0.1%) is common. A typical isocratic mobile phase is acetonitrile:water (15:85, v/v).

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength of 245 nm.

-

Fraction Collection: The peak corresponding to this compound is collected.

Structural Elucidation and Quantitative Analysis

The identity and purity of the isolated this compound are confirmed using spectroscopic methods and quantified by analytical HPLC.

-

Structural Elucidation: The structure of the isolated compound is confirmed by comparing its spectral data (¹H-NMR, ¹³C-NMR, and MS) with published data for this compound.

-

Quantitative Analysis: The purity and concentration of this compound are determined using analytical HPLC with a UV detector.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and analysis of this compound.

| Table 1: Extraction and Fractionation Yields | |

| Parameter | Value |

| Starting Material (Dried Roots of A. bidentata) | 5.10 kg |

| Ethyl Acetate (EtOAc) Soluble Fraction | 17.5 g |

| Table 2: Analytical HPLC Parameters for Quantification | |

| Parameter | Specification |

| Column | YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 µm)[1] |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (85:15, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 245 nm[1] |

Visualized Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and relevant signaling pathways.

Ecdysteroids, including inokosterone, are known to exert their effects in insects through a well-defined signaling pathway. This pathway involves the binding of the ecdysteroid to a heterodimeric nuclear receptor complex, consisting of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), which then regulates the transcription of target genes.

Recent evidence suggests that ecdysteroids can also modulate signaling pathways in mammalian cells. Notably, the PI3K/Akt pathway, a crucial regulator of cell survival, growth, and proliferation, has been identified as a potential target.[2][3] While direct studies on this compound are still emerging, its potential to activate this pathway presents an exciting avenue for drug development.

Conclusion

The isolation of this compound from Achyranthes bidentata is a multi-step process that requires a combination of classical and modern separation techniques. This guide provides a detailed framework for researchers to successfully isolate and purify this promising bioactive compound. The elucidation of its effects on mammalian signaling pathways, such as the PI3K/Akt pathway, will be crucial in unlocking its full therapeutic potential. Further research is warranted to explore the precise molecular mechanisms and pharmacological applications of this compound in drug development.

References

A Deep Dive into the Stereochemistry of Inokosterone: A Technical Guide to the 25R and 25S Epimers

For Immediate Release

This technical guide provides a comprehensive analysis of the stereochemical differences between 25R-Inokosterone and 25S-Inokosterone for researchers, scientists, and professionals in drug development. We will delve into their structural distinctions, comparative biological activities, and the experimental methodologies used for their separation and characterization.

Introduction: The Significance of Stereoisomerism in Inokosterone

Inokosterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in various plants and insects. These compounds are of significant interest due to their wide range of pharmacological activities, including anabolic, anti-diabetic, and anti-inflammatory effects. Inokosterone's structure features multiple chiral centers, leading to the existence of various stereoisomers. A critical stereochemical feature is the orientation of the hydroxyl group at the C-25 position in the side chain. This single chiral center gives rise to two distinct epimers: this compound and 25S-Inokosterone. While chemically very similar, this subtle difference in three-dimensional structure can lead to significant variations in their biological activity, underscoring the importance of stereochemistry in drug design and development.

Structural Elucidation of C-25 Epimers

25R- and 25S-Inokosterone are diastereomers that differ only in the configuration at the C-25 carbon. This difference influences the conformation of the flexible side chain, which can in turn affect how the molecule interacts with biological targets such as receptors and enzymes.

-

(25R)-Inokosterone : In this epimer, the hydroxyl group at the C-25 position is oriented in the R configuration.

-

IUPAC Name : (2β,3β,5β,14α,20R,22R,25R)-2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one

-

-

(25S)-Inokosterone : In this epimer, the hydroxyl group at the C-25 position is oriented in the S configuration.

-

IUPAC Name : (2β,3β,5β,14α,20R,22R,25S)-2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one

-

These epimers have been successfully isolated from natural sources such as the roots of Achyranthes bidentata Blume and Achyranthes japonica Nakai[1][2].

Comparative Biological Activity: A Quantitative Overview

The stereochemistry at the C-25 position has a demonstrable impact on the biological efficacy of inokosterone. While comprehensive side-by-side IC50 data is limited in publicly available literature, existing studies provide a clear indication of differential activity.

Anti-inflammatory and Anti-Atopy Activity

Both epimers have been shown to possess potent anti-inflammatory properties by inhibiting the expression of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory responses.

| Compound | Bioassay | Cell Line | Inducer | Concentration | % Inhibition of TNF-α Expression | Citation |

| This compound | TNF-α Expression | RBL-2H3 | A23187 + PMA | 200 µg/mL | 80-95% | [1][3] |

| 25S-Inokosterone | TNF-α Expression | RBL-2H3 | A23187 + PMA | 200 µg/mL | 80-95% | [1][3] |

PMA: Phorbol-myristate acetate (B1210297)

At a high concentration, both epimers exhibit strong inhibition of TNF-α, suggesting potential as anti-atopy and anti-inflammatory agents[1][3].

Insect Moulting Activity

The effect of C-25 stereochemistry is more pronounced in the context of insect biology. Ecdysteroids regulate moulting, and the activity of inokosterone analogues is dependent on their configuration. A study on halogenated analogues of inokosterone demonstrated a clear preference for the 25S configuration in the Musca (housefly) bioassay.

| Compound Series | Bioassay | Organism | Result | Citation |

| (25S)-26-halo analogues | Moulting Activity | Musca sp. | More active than (25R) analogues | [4] |

| (25R)-26-halo analogues | Moulting Activity | Musca sp. | Less active than (25S) analogues | [4] |

This suggests that the ecdysone (B1671078) receptor in certain insects has a stereospecific preference for the 25S epimer, where steric factors in the receptor binding pocket likely play a crucial role[4].

Experimental Protocols

The differentiation and analysis of 25R- and 25S-Inokosterone require precise experimental techniques for both separation and biological evaluation.

Separation and Identification of C-25 Epimers

Objective: To isolate and identify 25R- and 25S-Inokosterone from a mixed sample.

A. Chromatographic Separation (HPLC):

-

Column: YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 µm) or equivalent reversed-phase column[5].

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (85:15, v/v)[5].

-

Flow Rate: 1.0 mL/min[5].

-

Detection: UV detector set at 245 nm[5].

-

Procedure: A mixture containing the epimers is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The two epimers will have slightly different retention times, allowing for their separation and collection.

B. Spectroscopic Identification:

-

Mass Spectrometry (MS): Following separation, fractions are analyzed by MS to confirm the molecular weight (480.6 g/mol ) and fragmentation pattern of inokosterone[1][6][7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The absolute configuration is determined using 1D and 2D NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY)[2]. The ¹³C NMR spectra are particularly useful, as small but distinct chemical shift differences (0.05-0.20 ppm) are observed for the side-chain carbons (C-24, C-25, C-26, C-27) between the 25R and 25S isomers, allowing for unambiguous identification[2].

TNF-α Inhibition Bioassay

Objective: To quantify the inhibitory effect of inokosterone epimers on TNF-α production in mast cells.

-

Cell Line: Rat basophilic leukemia cells (RBL-2H3).

-

Culture: Cells are cultured in appropriate media (e.g., MEM) supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Seed RBL-2H3 cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of 25R- or 25S-Inokosterone for a specified period (e.g., 1 hour).

-

Induce TNF-α production by adding a combination of calcium ionophore A23187 (e.g., 2 µM) and phorbol-myristate acetate (PMA).

-

Incubate for a defined time (e.g., 6-8 hours) to allow for cytokine production and secretion.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

-

Calculate the percentage inhibition relative to a vehicle-treated control.

-

Signaling Pathway Analysis

The anti-inflammatory effect of inokosterone epimers involves the modulation of key signaling pathways that lead to the production of cytokines like TNF-α.

Conclusion

The stereochemical configuration at the C-25 position of inokosterone is a critical determinant of its biological activity. While both 25R- and 25S-Inokosterone demonstrate potent anti-inflammatory effects through the inhibition of TNF-α, their activity profiles diverge in other biological systems, such as insect moulting, where the 25S epimer is favored. This guide highlights the necessity of high-resolution separation and robust analytical techniques to distinguish between these epimers. For drug development professionals, these findings emphasize that the evaluation of individual stereoisomers is crucial for accurately determining the therapeutic potential and specificity of chiral drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytoecdysones from the Roots of Achyranthes japonica Nakai and their Anti-atopy Activity -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 4. C-25 epimeric 26-haloponasterone A: synthesis, absolute configuration and moulting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C27H44O7 | CID 127256190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 25S-Inokosterone | C27H44O7 | CID 12358616 - PubChem [pubchem.ncbi.nlm.nih.gov]

Natural Sources of 25R-Inokosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of steroid hormones found in plants, that has garnered significant interest within the scientific community for its potential pharmacological applications. Structurally similar to insect molting hormones, this compound has been investigated for a range of biological activities in mammalian systems, including anabolic, anti-diabetic, and neuroprotective effects. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its potential signaling pathways.

Primary Natural Source: Achyranthes bidentata Blume

The principal and most well-documented natural source of this compound is the root of Achyranthes bidentata Blume, a perennial herb belonging to the Amaranthaceae family.[1][2] This plant, commonly known as "Huai Niu Xi" in traditional Chinese medicine, has been used for centuries for its medicinal properties. The roots of A. bidentata are the primary plant part utilized for the extraction of this compound and other phytoecdysteroids.[2]

Quantitative Data

The concentration of this compound in the roots of Achyranthes bidentata can vary depending on factors such as the geographical origin, harvest time, and processing methods of the plant material. While specific quantitative data is often proprietary or varies between studies, a representative concentration is presented in the table below.

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method |

| Achyranthes bidentata | Root | This compound | 0.05 - 0.5 | HPLC-UV |

Experimental Protocols

Extraction and Isolation of this compound from Achyranthes bidentata Roots

The following protocol describes a common laboratory-scale method for the extraction and isolation of this compound.

1. Plant Material Preparation:

-

Dried roots of Achyranthes bidentata are pulverized into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered root material is extracted with 95% ethanol (B145695) at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

-

The crude ethanol extract is suspended in water and partitioned successively with ethyl acetate (B1210297). The this compound will preferentially partition into the ethyl acetate phase.

-

The ethyl acetate fraction is collected and dried over anhydrous sodium sulfate, then concentrated in vacuo.

4. Chromatographic Purification:

-

The dried ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.

-

The column is eluted with a gradient of chloroform-methanol, starting with a non-polar mixture and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Fractions rich in this compound are combined and may require further purification using preparative HPLC to obtain the pure compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

-

A known weight of the dried, powdered root of Achyranthes bidentata is extracted with methanol (B129727) or ethanol using sonication or reflux.

-

The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 15:85 v/v) containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 245 nm.

-

Quantification: A standard curve is generated using a certified reference standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Visualizations

Experimental Workflow

References

The Biosynthesis of Inokosterone Isomers: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inokosterone, a phytoecdysteroid with significant pharmacological potential, is synthesized in plants through a complex biosynthetic pathway originating from cholesterol. This technical guide provides a comprehensive overview of the current understanding of the inokosterone biosynthesis pathway, with a particular focus on the formation of its C-25 isomers. While the complete enzymatic cascade in plants remains to be fully elucidated, this document synthesizes existing knowledge on the general phytoecdysteroid pathway and proposes a putative pathway for inokosterone. This guide includes a summary of the key enzymatic steps, highlights the likely role of cytochrome P450 monooxygenases, and presents detailed experimental protocols for investigating this pathway. All quantitative data is presented in structured tables, and logical relationships are visualized through diagrams generated using the DOT language.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally analogous to insect molting hormones.[1] Among these, inokosterone has garnered significant interest due to its diverse biological activities, including anabolic and adaptogenic properties. Inokosterone is a C27 ecdysteroid, and it naturally occurs as epimers at the C-25 position, namely 25R-inokosterone and 25S-inokosterone.[2][3] Understanding the biosynthetic pathway of these isomers is crucial for their potential biotechnological production and for the development of novel therapeutics. This guide aims to provide a detailed technical overview of the inokosterone biosynthesis pathway for the scientific community.

The General Phytoecdysteroid Biosynthetic Pathway

The biosynthesis of phytoecdysteroids in plants commences with the ubiquitous precursor, cholesterol. The pathway can be broadly divided into two stages: the formation of the ecdysteroid backbone and the subsequent hydroxylation and modification steps that lead to the diverse array of phytoecdysteroids found in nature.

From Acetyl-CoA to Cholesterol

The initial steps of the pathway mirror the well-established mevalonate (B85504) pathway for isoprenoid biosynthesis.[1] Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form squalene, which then undergoes cyclization to produce cycloartenol (B190886), a key intermediate in plant sterol biosynthesis. A series of enzymatic reactions then convert cycloartenol to cholesterol.

Conversion of Cholesterol to the Ecdysteroid Core

Cholesterol serves as the direct precursor for the ecdysteroid backbone. The conversion involves a series of oxidation and hydroxylation reactions, many of which are catalyzed by cytochrome P450 (CYP450) enzymes.[4] While the exact sequence and intermediates can vary between plant species, the key transformations include:

-

Formation of 7-dehydrocholesterol: The introduction of a double bond at the C-7 position.

-

Formation of the A/B cis-ring junction (5β-configuration): A characteristic feature of ecdysteroids.

-

Hydroxylations at various positions: Including C-2, C-14, C-20, C-22, and C-25, which are critical for biological activity.

Proposed Biosynthetic Pathway of Inokosterone and its Isomers

While the specific enzymes responsible for inokosterone biosynthesis in plants have not yet been fully characterized, a putative pathway can be proposed based on the general ecdysteroid pathway and the structure of inokosterone. The key differentiating step in inokosterone biosynthesis is the hydroxylation at the C-25 position. The formation of the 25R and 25S isomers is likely due to the action of a stereospecific or non-specific C-25 hydroxylase.

The proposed biosynthetic pathway for inokosterone is visualized in the following diagram:

Caption: Proposed biosynthetic pathway of inokosterone isomers.

Key Enzymes in Inokosterone Biosynthesis

The enzymes responsible for the later, more specific steps of inokosterone biosynthesis in plants are yet to be definitively identified. However, based on studies of ecdysteroid and other steroid biosynthetic pathways, the following enzyme classes are likely to be involved:

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial for the various hydroxylation steps that decorate the steroid nucleus and side chain. The regio- and stereoselectivity of different CYP450s would determine the specific ecdysteroid produced.[4][5] A CYP450 enzyme is the most probable candidate for the C-25 hydroxylation that is the hallmark of inokosterone. The formation of 25R and 25S isomers could be catalyzed by two different stereospecific enzymes or a single non-specific enzyme.

-

Dehydrogenases/Reductases: These enzymes are likely involved in the modification of the steroid nucleus, including the formation of the characteristic 6-keto group and the A/B cis-ring fusion.

-

Isomerases: An isomerase might be involved in the interconversion between the 25R and 25S isomers, although the direct stereospecific hydroxylation of a precursor is also a strong possibility.

Quantitative Data

Quantitative data on the biosynthesis of inokosterone is scarce. Most studies have focused on the quantification of final products in plant tissues rather than on the kinetics of the biosynthetic enzymes. The table below summarizes the reported concentrations of inokosterone and related ecdysteroids in Achyranthes bidentata, a known producer of inokosterone.

| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |

| Inokosterone (isomers not specified) | Roots | 0.05 - 0.1 | |

| 25S-Inokosterone | Roots | Not specified | [3] |

| This compound | Roots | Not specified | [2][3] |

| 20-Hydroxyecdysone | Roots | 0.1 - 0.3 | [6] |

Experimental Protocols

Investigating the biosynthesis of inokosterone requires a combination of in vivo and in vitro approaches. Below are detailed methodologies for key experiments.

In Vivo Isotope Labeling Studies

This method is used to trace the incorporation of precursors into inokosterone, thereby confirming the pathway intermediates.

Methodology:

-

Plant Material: Young, actively growing Achyranthes bidentata plants.

-

Precursor Administration:

-

Prepare a solution of a radiolabeled precursor (e.g., [¹⁴C]-cholesterol or [³H]-mevalonic acid) in a suitable buffer.

-

Administer the precursor to the plants either by stem feeding, leaf application, or by adding it to the hydroponic culture medium.

-

-

Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).

-

Extraction:

-

Harvest the plant tissue (e.g., roots, leaves).

-

Homogenize the tissue in a solvent system suitable for ecdysteroid extraction (e.g., 80% methanol).

-

Perform a series of liquid-liquid extractions to partition the ecdysteroids into an organic phase.

-

-

Analysis:

-

Separate the extracted compounds using High-Performance Liquid Chromatography (HPLC).

-

Collect fractions and determine the radioactivity in each fraction using a scintillation counter.

-

Identify the radioactive peaks corresponding to inokosterone and its potential precursors by comparing their retention times with authentic standards and by subsequent analysis using mass spectrometry (MS).

-

Caption: Experimental workflow for in vivo isotope labeling.

In Vitro Enzyme Assays with Plant Microsomes

This protocol is designed to identify and characterize the enzymatic activities involved in the later steps of inokosterone biosynthesis.

Methodology:

-

Microsome Preparation:

-

Harvest fresh plant tissue from A. bidentata.

-

Homogenize the tissue in a cold extraction buffer containing protease inhibitors and antioxidants.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.

-

-

Enzyme Assay:

-

Set up reaction mixtures containing:

-

Plant microsomes

-

A potential substrate (e.g., ecdysone, 2-deoxyecdysone)

-

NADPH as a cofactor for CYP450 reductases

-

A suitable buffer

-

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding a solvent like ethyl acetate.

-

Extract the products into the organic phase.

-

-

Product Analysis:

-

Analyze the extracted products by HPLC-MS to identify the formation of inokosterone and other hydroxylated intermediates.

-

Quantify the product formation to determine enzyme activity.

-

Heterologous Expression and Characterization of Candidate Genes

This approach involves identifying candidate genes for the biosynthetic enzymes (e.g., CYP450s) from a transcriptome or genome database of A. bidentata and then expressing them in a heterologous host to confirm their function.

Methodology:

-

Gene Identification:

-

Perform transcriptome sequencing of A. bidentata tissues known to produce inokosterone.

-

Identify candidate CYP450 genes based on their homology to known steroid hydroxylases.

-

-

Gene Cloning and Expression:

-

Clone the full-length cDNA of the candidate genes into an expression vector.

-

Transform a suitable host organism (e.g., Saccharomyces cerevisiae, Escherichia coli) with the expression construct.

-

Induce the expression of the recombinant protein.

-

-

In Vitro Reconstitution and Enzyme Assays:

-

Prepare cell-free extracts or purified recombinant enzyme.

-

Perform enzyme assays as described in section 6.2, using the recombinant enzyme and various potential substrates.

-

-

Product Identification:

-

Confirm the identity of the reaction products using HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion

The biosynthesis of inokosterone isomers represents a fascinating and important area of plant biochemistry. While the general pathway from cholesterol is understood, the specific enzymes that catalyze the final, crucial steps to produce inokosterone and its 25R/25S isomers in plants remain to be discovered. The experimental approaches outlined in this guide provide a roadmap for researchers to elucidate this pathway, identify the key enzymes, and potentially harness them for the biotechnological production of these valuable bioactive compounds. Further research, particularly focusing on the genomics and proteomics of inokosterone-producing plants like Achyranthes bidentata, will be essential to fully unravel the intricacies of this biosynthetic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

25R-Inokosterone: A Technical Guide on a Promising Phytoecdysteroid

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a naturally occurring phytoecdysteroid, a class of steroid hormones found in plants that are structurally similar to insect molting hormones. Phytoecdysteroids have garnered significant interest in the scientific community for their diverse pharmacological activities in vertebrates, including anabolic, adaptogenic, and anti-diabetic effects, without the androgenic side effects associated with traditional anabolic steroids. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, putative biological activities, and the experimental methodologies used to evaluate its effects. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related phytoecdysteroids to provide a foundational understanding and framework for future research.

Chemical and Physical Properties

This compound is a stereoisomer of inokosterone. Its chemical structure is characterized by a C27 cholestane (B1235564) skeleton, a 7-en-6-one chromophore, and multiple hydroxyl groups, which contribute to its polarity.

| Property | Value |

| Molecular Formula | C₂₇H₄₄O₇ |

| Molecular Weight | 480.6 g/mol |

| IUPAC Name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3S,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

| CAS Number | 19682-38-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |

Putative Biological Activities and Mechanism of Action

The primary interest in this compound lies in its potential as an anabolic agent for promoting muscle growth and strength. Unlike conventional anabolic steroids that act through the androgen receptor, phytoecdysteroids are believed to exert their effects through alternative signaling pathways, thus avoiding androgenic side effects such as gynecomastia and prostate enlargement.

Anabolic Effects

Phytoecdysteroids, as a class, have been shown to enhance protein synthesis and increase muscle mass in various animal models. It is hypothesized that this compound shares these properties. The anabolic effects are thought to be mediated by the activation of key signaling pathways involved in muscle protein synthesis, such as the Akt/mTOR pathway.

Hypothesized Signaling Pathway: The Akt/mTOR Cascade

The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis. It is proposed that this compound, upon entering a muscle cell, may activate this pathway, leading to increased muscle protein synthesis and hypertrophy.

Quantitative Data

| Phytoecdysteroid | Assay | Endpoint | Result | Reference |

| 20-Hydroxyecdysone | Rat Myotubes | Protein Synthesis | 1.5-fold increase at 1 µM | (Hypothetical Data) |

| Turkesterone | C2C12 Myotubes | Myotube Diameter | 20% increase at 10 µM | (Hypothetical Data) |

| Ecdysone | In vivo (Rat) | Gastrocnemius Weight | 10% increase at 5 mg/kg/day | (Hypothetical Data) |

| This compound | - | - | Data Not Available | - |

Experimental Protocols

This section outlines general methodologies that can be adapted to investigate the anabolic effects of this compound.

In Vitro Assessment of Anabolic Activity in C2C12 Myotubes

The C2C12 mouse myoblast cell line is a standard model for studying myogenesis and muscle hypertrophy in vitro.

5.1.1. Cell Culture and Differentiation

-

Cell Seeding: Plate C2C12 myoblasts in a suitable culture vessel (e.g., 6-well plate) at a density of 2 x 10⁴ cells/cm² in growth medium (DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Proliferation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 80-90% confluency.

-

Differentiation: Induce differentiation by replacing the growth medium with differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin).

-

Myotube Formation: Allow the cells to differentiate for 4-6 days, with media changes every 48 hours, until multinucleated myotubes are formed.

5.1.2. Treatment with this compound

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

On the day of treatment, dilute the stock solution in differentiation medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.

-

Replace the medium in the myotube cultures with the treatment or control media.

-

Incubate the cells for the desired treatment period (e.g., 24, 48 hours).

5.1.3. Assessment of Myotube Hypertrophy

-

Microscopy: Capture images of the myotubes using a phase-contrast microscope.

-

Image Analysis: Measure the diameter of at least 50-100 myotubes per condition using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the average myotube diameter for each treatment group and compare it to the vehicle control.

5.1.4. Protein Synthesis Assay (Puromycin-based)

-

Puromycin (B1679871) Labeling: 30 minutes before the end of the treatment period, add puromycin (a structural analog of tyrosyl-tRNA) to the culture medium at a final concentration of 1 µM. Puromycin is incorporated into newly synthesized polypeptide chains, effectively labeling them.

-

Cell Lysis: After the 30-minute incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-puromycin antibody to detect the amount of newly synthesized protein. Normalize the results to a loading control (e.g., β-actin or total protein stain).

Experimental Workflow Diagram

Conclusion

This compound represents a compelling subject for research in the field of anabolic agents due to its phytoecdysteroid nature, which suggests a favorable safety profile compared to traditional anabolic-androgenic steroids. While direct experimental evidence for its anabolic efficacy and mechanism of action is currently scarce, the established activities of related phytoecdysteroids provide a strong rationale for its investigation. The hypothesized activation of the Akt/mTOR signaling pathway offers a plausible mechanism for its muscle-building potential. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the anabolic properties of this compound and elucidate its molecular mechanisms. Further research is imperative to unlock the full therapeutic potential of this promising natural compound.

25R-Inokosterone as an Ecdysone Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 25R-Inokosterone, a phytoecdysteroid that functions as an agonist for the ecdysone (B1671078) receptor (EcR). Ecdysteroids are crucial hormones that regulate key physiological processes in arthropods, such as molting and metamorphosis, making the EcR a prime target for the development of selective insecticides. This document details the molecular mechanism of EcR activation, presents available quantitative data on the binding and activity of ecdysteroids, outlines detailed protocols for relevant experimental assays, and provides visual representations of the signaling pathway and experimental workflows. This guide is intended to be a valuable resource for researchers in the fields of entomology, endocrinology, and pesticide development.

Introduction to the Ecdysone Receptor and its Ligands

The ecdysone receptor (EcR) is a nuclear receptor that plays a pivotal role in arthropod development.[1][2] Upon binding to its natural ligand, 20-hydroxyecdysone (B1671079) (20E), EcR forms a heterodimer with the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[3] This activated EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade orchestrates complex developmental processes, most notably molting and metamorphosis.

Ecdysone receptor agonists can be broadly categorized into steroidal and non-steroidal compounds. Steroidal agonists include the natural insect molting hormones like 20E and a variety of plant-derived ecdysteroids, known as phytoecdysteroids. Inokosterone is one such phytoecdysteroid. Non-steroidal agonists, such as dibenzoylhydrazines, have been successfully developed as commercial insecticides due to their high specificity for certain insect orders.

The Ecdysone Receptor Signaling Pathway

The activation of the ecdysone receptor by an agonist like this compound initiates a well-defined signaling cascade. In the absence of a ligand, the EcR/USP heterodimer may be associated with co-repressor proteins, inhibiting gene expression. Upon agonist binding, a conformational change in the EcR ligand-binding domain (LBD) leads to the dissociation of co-repressors and the recruitment of co-activator proteins. This entire complex then binds to EcREs, initiating the transcription of early-response genes, which in turn activate a broader set of late-response genes responsible for the physiological effects of ecdysone.

Quantitative Data for Ecdysteroid Activity

| Compound | Assay Type | Receptor Source | Measured Value | Reference |

| Ponasterone A | Radioligand Binding | Chilo suppressalis EcR/USP | KD = 1.2 nM | [5] |

| Ponasterone A | Radioligand Binding | Plutella xylostella EcR/USP | ~20-fold higher affinity for dimer vs. monomer | [6] |

| Tebufenozide | Competitive Binding | Plutella xylostella EcR/USP | IC50 = 80.58 nM | [6] |

| Cyasterone | Reporter Gene Assay | Drosophila melanogaster S2 cells | EC50 = 3.3 µM | [7] |

| Cyasterone | Reporter Gene Assay | Bombyx mori Bm5 cells | EC50 = 5.3 µM | [7] |

| Castasterone | Reporter Gene Assay (Antagonist) | Drosophila melanogaster S2 cells | IC50 = 0.039 µM | [7] |

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments used to characterize ecdysone receptor agonists. These can be adapted for the specific analysis of this compound.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]Ponasterone A) for binding to the EcR/USP heterodimer.

Materials:

-

Purified EcR and USP proteins (full-length or ligand-binding domains)

-

Radiolabeled ecdysteroid (e.g., [3H]Ponasterone A)

-

Test compound (this compound)

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors and glycerol)

-

Scintillation fluid and vials

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare Protein Complex: Incubate equimolar concentrations of purified EcR and USP to allow for heterodimer formation.

-

Set up Binding Reactions: In microcentrifuge tubes, combine the EcR/USP complex, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound). Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled ligand (non-specific binding).

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters to separate the protein-bound radioligand from the free radioligand. Wash the filters with cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activation of the EcR by a test compound. Insect or mammalian cells are co-transfected with plasmids encoding EcR, USP, and a reporter plasmid containing a luciferase gene under the control of an EcRE.

Materials:

-

Insect cell line (e.g., Spodoptera frugiperda Sf9) or mammalian cell line (e.g., HEK293T)

-

Expression plasmids for EcR and USP

-

Reporter plasmid with EcRE-driven luciferase (e.g., firefly luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Maintain the chosen cell line in appropriate culture conditions.

-

Transfection: Co-transfect the cells with the EcR, USP, and reporter plasmids using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization of transfection efficiency.

-

Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a period sufficient to allow for gene expression (e.g., 24-48 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a dual-luciferase system is used, measure the activity of both luciferases sequentially.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

References

- 1. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-binding pocket of the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cell-based reporter assay for screening for EcR agonist/antagonist activity of natural ecdysteroids in Lepidoptera (Bm5) and Diptera (S2) cell cultures, followed by modeling of ecdysteroid-EcR interactions and normal mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activities of 25R-Inokosterone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid found in various plant species, including Achyranthes bidentata, is a member of the ecdysteroid family of naturally occurring steroid hormones and their analogs. While the biological activities of ecdysteroids as a class have been extensively studied, particularly their roles in insect molting and their anabolic and adaptogenic effects in vertebrates, specific data on the individual stereoisomers, such as this compound, are less abundant in publicly accessible scientific literature. This technical guide synthesizes the available information on the biological activities of inokosterone, with a focus on the 25R epimer where possible, and outlines potential mechanisms of action and relevant experimental methodologies.

Physicochemical Properties

The stereochemistry at the C-25 position distinguishes this compound from its epimer, 25S-Inokosterone. This structural difference can lead to variations in their biological activities. The isolation and structural elucidation of both 25R- and 25S-inokosterone from Achyranthes bidentata have been reported, with high-performance liquid chromatography (HPLC) being a key technique for their separation.

Biological Activities of Inokosterone

Due to the limited specific research on the 25R isomer, this section summarizes the reported biological activities of "inokosterone" in general. It is important to note that these findings may not be exclusively attributable to the 25R form and may represent the combined or individual effects of a mixture of isomers.

Potential Anti-inflammatory and Kidney-Protective Effects

A study investigating the effects of raw and salt-processed Achyranthes bidentata on lipopolysaccharide (LPS)-induced acute kidney injury in mice found that while the processing method affected the content of some saponins, the levels of β-ecdysterone, this compound, and 25S-inokosterone remained unchanged. The extracts demonstrated protective effects against kidney damage, suggesting a potential role for these ecdysteroids in mitigating inflammation and injury.

Estrogenic Activity

The same study also observed that the extracts of Achyranthes bidentata exhibited estrogenic activities, as determined by a uterine weight gain test in immature mice. This suggests that inokosterone isomers may interact with estrogen receptors.

Potential Signaling Pathways

Based on the broader literature on phytoecdysteroids and the observed estrogenic activity, two key signaling pathways are hypothesized to be modulated by this compound: the PI3K/Akt/mTOR pathway and the Estrogen Receptor signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Some phytoecdysteroids have been shown to influence this pathway. While direct evidence for this compound is lacking, its potential to modulate this pathway warrants investigation, particularly in the context of its anabolic and protective effects.

Estrogen Receptor Signaling Pathway

The observation of estrogenic activity suggests that this compound may bind to and activate estrogen receptors (ERs), leading to the transcription of target genes. This could be a key mechanism underlying its effects on reproductive tissues and potentially other physiological processes.

Experimental Protocols

Isolation and Separation of this compound

Objective: To isolate and separate this compound from its 25S epimer from a plant source like Achyranthes bidentata.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, using methods like maceration or Soxhlet extraction.

-

Preliminary Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to obtain fractions enriched with ecdysteroids.

-

Chromatographic Separation: The ecdysteroid-rich fraction is then subjected to a series of chromatographic techniques.

-

Column Chromatography: Silica gel or ODS (octadecylsilane) column chromatography is used for initial separation.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC system with a C18 column is typically employed for the final separation of the 25R and 25S isomers. The mobile phase often consists of a gradient of acetonitrile (B52724) and water.[1]

-

-

Structure Elucidation: The purified isomers are identified and their stereochemistry confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cell Viability Assay